molecular formula C20H26N2O4 B2571737 N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide CAS No. 314755-16-3

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

Cat. No. B2571737
CAS RN: 314755-16-3
M. Wt: 358.438
InChI Key: XNNKZBBTWYFYHO-UHFFFAOYSA-N
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Description

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is a chemical compound used in scientific research . Its unique structure allows for diverse applications, ranging from drug development to materials science.


Synthesis Analysis

The synthesis of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” involves the reaction of 1-adamantyl carbohydrazide with various substituted benzaldehydes and acetophenones . This reaction yields the corresponding hydrazide-hydrazones with a 1-adamantane carbonyl moiety .


Molecular Structure Analysis

The molecular structure of “N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is determined by X-ray single crystal diffraction technique . The crystal belongs to the Monoclinic crystal system .


Chemical Reactions Analysis

“N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide” is produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde .

Scientific Research Applications

Laser Flash Photolysis Studies

  • A study by Pezacki et al. (1998) in the Journal of the American Chemical Society utilized laser flash photolysis to investigate atom transfer reactions involving compounds related to N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is significant for understanding the photochemical properties of adamantane derivatives (Pezacki et al., 1998).

Synthesis and Antimicrobial Activity

  • El-Emam et al. (2012) in Molecules investigated the synthesis and antimicrobial activity of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide and its derivatives. The study showed the potential of these compounds against various bacterial strains and the pathogenic fungus Candida albicans, highlighting their importance in the development of new antimicrobial agents (El-Emam et al., 2012).

Carbene Chemistry and Intermolecular Interactions

  • Research by Jabłoński (2022) in Molecules examined dimers formed by N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. This study provides insights into the carbene chemistry and the role of intermolecular interactions, including secondary ones, which are crucial for understanding the chemical behavior of these compounds (Jabłoński, 2022).

Vibrational Spectroscopy and Molecular Modeling

  • Gladkov et al. (2014) in Spectrochimica Acta conducted vibrational spectroscopy and quantum chemical modeling on N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide. This research is pivotal for understanding the molecular structure and behavior of this compound, particularly in its crystalline phase (Gladkov et al., 2014).

Synthesis and Structure Insights of Broad-Spectrum Antibacterial Candidates

  • A study by Al-Wahaibi et al. (2020) in Molecules focused on the synthesis and structural characterization of N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide derivatives. The findings reveal the potential of these compounds as broad-spectrum antibacterial agents, offering new possibilities in the field of antimicrobial research (Al-Wahaibi et al., 2020).

Synthesis and Bioactivity of Hydrazide-Hydrazones

  • Pham et al. (2019) in Molecules explored the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety. This study contributes to the understanding of the antibacterial and antifungal properties of these compounds, which are important for medicinal chemistry (Pham et al., 2019).

Mechanism of Action

Target of Action

N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide, like other adamantane derivatives, is known to disrupt various enzymes . These enzymes serve as the primary targets of the compound. The disruption of these enzymes leads to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Mode of Action

The interaction of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide with its targets involves the hydrophobic nature of the adamantane moiety, which enables modifications across different drug classes . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Biochemical Pathways

The biochemical pathways affected by N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are diverse due to the compound’s ability to disrupt various enzymes . The downstream effects of these disruptions include a range of therapeutic activities, such as anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Pharmacokinetics

The ADME properties of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide are influenced by the hydrophobic nature of the adamantane moiety . This characteristic enables the compound to shield adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma . These properties impact the bioavailability of the compound, making it a promising candidate for drug development.

Result of Action

The molecular and cellular effects of N’-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide’s action are diverse due to its ability to disrupt various enzymes . These disruptions lead to a wide array of therapeutic activities, including anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

properties

IUPAC Name

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-25-16-6-15(7-17(8-16)26-2)18(23)21-22-19(24)20-9-12-3-13(10-20)5-14(4-12)11-20/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNKZBBTWYFYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,5-dimethoxybenzoyl)adamantane-1-carbohydrazide

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